molecular formula C15H20FN3O2 B2458863 N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953224-10-7

N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2458863
CAS No.: 953224-10-7
M. Wt: 293.342
InChI Key: PJCYWTBBYGDCIZ-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound that belongs to the class of ureas. It is known for its role as an atypical antipsychotic, particularly in the treatment of hallucinations and delusions associated with Parkinson’s disease . This compound is characterized by the presence of a 4-fluorophenyl group, a 1-methylpiperidin-4-yl group, and an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-methylpiperidin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol .

Scientific Research Applications

N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Used in the treatment of hallucinations and delusions associated with Parkinson’s disease.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer its distinct pharmacological properties. Its ability to act as both an inverse agonist and antagonist at serotonin receptors makes it particularly effective in treating psychosis associated with Parkinson’s disease .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCYWTBBYGDCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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